molecular formula C6H4INO2 B147127 1-Iodo-4-nitrobenzene CAS No. 636-98-6

1-Iodo-4-nitrobenzene

Cat. No.: B147127
CAS No.: 636-98-6
M. Wt: 249.01 g/mol
InChI Key: SCCCFNJTCDSLCY-UHFFFAOYSA-N
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Description

1-Iodo-4-nitrobenzene, also known as 4-iodonitrobenzene, is an organic compound with the molecular formula C6H4INO2. It is a colorless solid that is soluble in organic solvents. This compound is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in various reactions, and as a precursor for other compounds.

Scientific Research Applications

  • Nanowire Construction on Graphite 1-Iodo-4-nitrobenzene has been used to construct nanowires on graphite surfaces. This involves dissolving the compound in various solvents and preparing solutions of different concentrations. These nanowires are observed using scanning tunneling microscopy, providing insights into their structure and formation mechanism on substrates like graphite and epitaxial Au(111) film (Jiang, Wang, & Deng, 2007).

  • Secondary Interactions in Crystal Structures The compound plays a role in forming crystal structures through secondary interactions, like I...I and NO2...NO2 interactions. These interactions are crucial in determining the molecular arrangement and packing in crystals, impacting their physical and chemical properties (Merz, 2003).

  • Nonlinear Optical Crystal Growth The crystal of 1-Iodo-3-Nitrobenzene, grown by the slow evaporation method, has been studied for its nonlinear optical applications. Its crystalline structure, mechanical strength, thermal toughness, and electrical conductivity have been characterized, suggesting its potential in nonlinear optical fields (Kumar et al., 2016).

  • Catalyst in Hydrogenation Reactions this compound is used as a model reaction to assess the catalytic performance of Ru-based nanoparticles catalysts in the hydrogenation process. This research is significant for developing active, selective, and stable heterogeneous catalysts for substituted nitroarenes in continuous operation mode (Sebek, Atia, & Steinfeldt, 2021).

  • In Organic Synthesis this compound is used in organic synthesis processes. For example, it has been used in the formation of 1-(4-Nitrophenyl)-1-octyne, demonstrating its role in facilitating reactions involving carbon-halogen bonds (Hathaway & Blanner, 2000).

  • Electrochemical Sensing Applications The compound is studied in the context of electrochemical sensing, particularly in detecting and analyzing nitrobenzene. This involves the synthesis of nanocomposite materials for modifying electrode surfaces to enhance electrocatalytic activity (Vinoth, Rajaitha, & Pandikumar, 2020).

Mechanism of Action

Target of Action

1-Iodo-4-nitrobenzene is a generic chemical reagent used in organic synthesis . The primary targets of this compound are typically organic molecules that it reacts with during these synthesis processes.

Mode of Action

The mode of action of this compound involves its interaction with other molecules in a chemical reaction. For instance, in the hydrogenation of this compound, a sigma-bond is formed with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the context of the organic synthesis in which it is used. For example, in the hydrogenation of this compound, it is involved in the reduction of nitro groups to amines .

Result of Action

The result of this compound’s action is typically the formation of a new organic compound. For instance, in the hydrogenation process, the result is the formation of 4-iodoaniline .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature of the reaction can significantly affect the rate and outcome of the reaction . Additionally, it is sensitive to light and should be stored in cool, dry conditions in well-sealed containers .

Safety and Hazards

1-Iodo-4-nitrobenzene causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The development of an active, selective, and long-term stable heterogeneous catalyst for the reductive hydrogenation of substituted nitrorarenes in continuous operation mode is still challenging . The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts .

Properties

IUPAC Name

1-iodo-4-nitrobenzene
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InChI

InChI=1S/C6H4INO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCCFNJTCDSLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
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DSSTOX Substance ID

DTXSID7060914
Record name Benzene, 1-iodo-4-nitro-
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Molecular Weight

249.01 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 1-Iodo-4-nitrobenzene
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CAS No.

636-98-6
Record name 1-Iodo-4-nitrobenzene
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Record name Benzene, 1-iodo-4-nitro-
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Record name Benzene, 1-iodo-4-nitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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